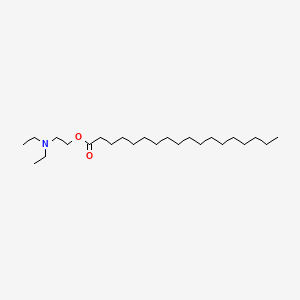
Diethylaminoethyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminoethyl stearate is a useful research compound. Its molecular formula is C24H49NO2 and its molecular weight is 383.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Diethylaminoethyl stearate is an ester derived from stearic acid and diethylaminoethanol, with the chemical formula C24H49NO2 and a molecular weight of 393.67 g/mol. It is characterized by the presence of a long hydrophobic alkyl chain (stearate) and a hydrophilic amine group, which contributes to its surfactant properties.
Pharmaceutical Applications
1. Drug Delivery Systems
This compound has been explored for its potential in drug delivery systems due to its surfactant properties, which can enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, facilitating their transport across biological membranes.
- Case Study : Research has demonstrated that formulations incorporating DEAES can significantly improve the oral bioavailability of certain drugs by enhancing their solubility in gastrointestinal fluids. A study indicated that DEAES-based formulations achieved a higher area under the curve (AUC) in plasma concentration-time profiles compared to conventional formulations, indicating improved absorption .
2. Topical Applications
In topical formulations, DEAES serves as an emulsifier and penetration enhancer. Its amphiphilic nature allows it to stabilize emulsions while also promoting the absorption of active pharmaceutical ingredients through the skin.
- Case Study : A formulation study revealed that DEAES improved the permeation of anti-inflammatory drugs through human skin models, suggesting its utility in transdermal drug delivery systems .
Industrial Applications
1. Surfactants in Emulsions
DEAES is utilized as a surfactant in various industrial applications, including cosmetics and personal care products. Its emulsifying properties help stabilize oil-in-water emulsions, which are common in lotions and creams.
- Data Table: Surfactant Properties of DEAES
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 4.62 mmol/L |
| Surface Tension Reduction | Significant at low concentrations |
2. Coating Agents
In materials science, DEAES has been used as a coating agent for tablets and other solid dosage forms. Its ability to form a protective layer enhances the stability of sensitive compounds against environmental factors.
- Case Study : Investigations into DEAES as a coating material showed that it effectively reduced moisture uptake in tablet formulations, thereby prolonging shelf life .
Research Insights
Recent studies have focused on optimizing the synthesis of DEAES to enhance its efficacy as a drug delivery agent. Various synthesis methods have been evaluated to achieve higher yields and better purity, which are crucial for pharmaceutical applications.
Eigenschaften
CAS-Nummer |
3179-81-5 |
|---|---|
Molekularformel |
C24H49NO2 |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C24H49NO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)27-23-22-25(5-2)6-3/h4-23H2,1-3H3 |
InChI-Schlüssel |
QZJDYFVPLXBWTK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CC)CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CC)CC |
Key on ui other cas no. |
3179-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















